2,3,4,5,6-pentafluoro-N-(4-nitrophenyl)benzamide
Overview
Description
2,3,4,5,6-Pentafluoro-N-(4-nitrophenyl)benzamide is a chemical compound with the molecular formula C13H5F5N2O3 It is characterized by the presence of five fluorine atoms attached to a benzene ring and a nitrophenyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentafluoro-N-(4-nitrophenyl)benzamide typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 4-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluoro-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Reduction: 2,3,4,5,6-pentafluoro-N-(4-aminophenyl)benzamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 2,3,4,5,6-pentafluorobenzoic acid and 4-nitroaniline
Scientific Research Applications
2,3,4,5,6-Pentafluoro-N-(4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials and coatings due to its fluorinated structure.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentafluoro-N-(4-nitrophenyl)benzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group and the fluorinated benzene ring may contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,6-Pentafluoro-N-(3-nitrophenyl)benzamide
- 2,3,4,5,6-Pentafluoro-N-(4-fluoro-3-nitrophenyl)benzamide
Uniqueness
2,3,4,5,6-Pentafluoro-N-(4-nitrophenyl)benzamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interactions with other molecules. The presence of five fluorine atoms also imparts distinct chemical properties, such as increased lipophilicity and stability .
Properties
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(4-nitrophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F5N2O3/c14-8-7(9(15)11(17)12(18)10(8)16)13(21)19-5-1-3-6(4-2-5)20(22)23/h1-4H,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NADKWVZTBNOQSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F5N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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